2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methoxyphenoxy group and a pentyl side chain, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of the compound “2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole” are currently unknown. Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . They play a pivotal role in the synthesis of biologically active molecules . .
Mode of Action
Generally, imidazole derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological and pharmacological activities
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxyphenol derivative reacts with a halomethylbenzimidazole intermediate.
Attachment of the Pentyl Side Chain: The pentyl side chain can be introduced through alkylation reactions, where a pentyl halide reacts with the benzimidazole core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole: Lacks the pentyl side chain, which may affect its biological activity and chemical properties.
1-pentyl-1H-benzo[d]imidazole: Lacks the methoxyphenoxy group, which may influence its reactivity and interactions with biological targets.
4-methoxyphenoxybenzimidazole: Lacks the pentyl side chain and may have different solubility and pharmacokinetic properties.
Uniqueness
2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole is unique due to the presence of both the methoxyphenoxy group and the pentyl side chain, which may confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-pentylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-4-7-14-22-19-9-6-5-8-18(19)21-20(22)15-24-17-12-10-16(23-2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBOJIQBQFQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.